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Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate

Antibacterial SAR Quinolone pharmacophore DNA gyrase inhibition

Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate (CAS 2225878-46-4 / 1951444-46-4; molecular formula C₁₈H₂₁F₂N₃O₂; MW 349.38 g/mol) is a synthetic fluorinated quinoline derivative bearing a butyl ester at C-2, an unsubstituted piperazine ring at C-4, and fluorine atoms at positions 6 and 8 of the quinoline core. This compound occupies a structurally distinct niche: it is neither a classical 4-oxo-1,4-dihydroquinoline-3-carboxylic acid fluoroquinolone antibiotic (exemplified by sparfloxacin, lomefloxacin, and ciprofloxacin) nor a simple quinoline fragment.

Molecular Formula C18H21F2N3O2
Molecular Weight 349.4 g/mol
Cat. No. B8026416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate
Molecular FormulaC18H21F2N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCNCC3
InChIInChI=1S/C18H21F2N3O2/c1-2-3-8-25-18(24)15-11-16(23-6-4-21-5-7-23)13-9-12(19)10-14(20)17(13)22-15/h9-11,21H,2-8H2,1H3
InChIKeyRILNCQKFRFCOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 6,8-Difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate: Structural Identity, Physicochemical Profile, and Position in the Quinoline Landscape


Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate (CAS 2225878-46-4 / 1951444-46-4; molecular formula C₁₈H₂₁F₂N₃O₂; MW 349.38 g/mol) is a synthetic fluorinated quinoline derivative bearing a butyl ester at C-2, an unsubstituted piperazine ring at C-4, and fluorine atoms at positions 6 and 8 of the quinoline core . This compound occupies a structurally distinct niche: it is neither a classical 4-oxo-1,4-dihydroquinoline-3-carboxylic acid fluoroquinolone antibiotic (exemplified by sparfloxacin, lomefloxacin, and ciprofloxacin) nor a simple quinoline fragment. Instead, it combines a C-2 carboxylate ester pharmacophore—which disrupts the canonical 3-carboxylic acid/4-keto planarity essential for DNA gyrase inhibition—with a C-4 piperazine substitution vector that differs fundamentally from the C-7 amine placement in antibacterial fluoroquinolones [1][2]. The compound is commercially supplied at ≥95% purity (HPLC) and serves predominantly as a versatile intermediate for further synthetic elaboration in medicinal chemistry and chemical biology programs.

Why Butyl 6,8-Difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate Cannot Be Substituted by Classical Fluoroquinolones or Simpler Quinoline Esters


The structural architecture of butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate departs from fluoroquinolone antibiotics on three independent axes simultaneously—each of which is known to profoundly alter biological target engagement: (i) the carboxylate is at C-2 rather than C-3, ablating the 3-COOH/4-keto coplanarity that is the single most critical determinant of DNA gyrase/topoisomerase IV inhibition [1][2]; (ii) the piperazine is installed at C-4 rather than C-7, thereby redirecting the basic amine vector away from the enzyme–DNA complex interaction surface exploited by all marketed fluoroquinolones [3]; and (iii) the absence of the 4-oxo group eliminates a key hydrogen-bonding anchor within the quinolone binding pocket [1]. These three features jointly preclude the compound from acting through the canonical fluoroquinolone mechanism. Conversely, the free piperazine NH, the butyl ester hydrolytic lability, and the 6,8-difluoro electronic profile confer a distinct reactivity and derivatization landscape that simpler quinoline-2-carboxylates (e.g., methyl or ethyl ester, mono-fluoro, or non-piperazine analogs) cannot replicate [4]. Substituting this compound with a generic fluoroquinolone or a simpler quinoline ester would therefore alter both the pharmacological mechanism and the downstream synthetic chemistry—risking irreproducibility in structure–activity relationship (SAR) studies, PROTAC linker attachment, or fragment-based screening campaigns.

Quantitative Differentiation Evidence for Butyl 6,8-Difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate vs. Closest Structural Analogs


C-2 Butyl Ester vs. C-3 Carboxylic Acid: Pharmacophore Incompatibility with Canonical DNA Gyrase Inhibition

The target compound bears a butyl ester at the quinoline C-2 position, whereas all clinically established fluoroquinolone antibiotics (sparfloxacin, ciprofloxacin, lomefloxacin, ofloxacin, levofloxacin) carry a free carboxylic acid at C-3 in combination with a 4-oxo group. Systematic SAR studies have demonstrated that coplanarity between the 4-keto and 3-carboxylic acid moieties is the single most important structural criterion for antibacterial activity via DNA gyrase inhibition [1]. The C-2 carboxylate ester of the target compound inherently cannot satisfy this geometric requirement, placing it outside the classical fluoroquinolone pharmacophore. This structural divergence is not merely academic: sparfloxacin—which shares the 6,8-difluoro pattern but retains the 3-COOH/4-oxo motif—achieves MIC values of 0.031–0.06 µg/mL against Staphylococcus aureus and was superior to ciprofloxacin (MIC ~0.5 µg/mL against the same organism) in both in vitro and in vivo potency [2], whereas the target compound is not expected to exhibit comparable DNA gyrase-mediated antibacterial activity due to its fundamentally altered pharmacophore [1].

Antibacterial SAR Quinolone pharmacophore DNA gyrase inhibition Structure-activity relationship

C-4 Piperazine Substitution vs. C-7 Piperazine in Fluoroquinolones: Divergent Target Engagement Vectors

In the fluoroquinolone class, the amine-bearing substituent (most commonly piperazine or 3-aminopyrrolidine) is universally installed at C-7, where it interacts with a serine residue and a magnesium ion in the DNA gyrase–DNA complex. The SAR literature conclusively demonstrates that the nature and position of this C-7 substituent critically determine antibacterial potency: Chu et al. (1987) showed that the 1-(4-fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (compound 22) possessed excellent in vitro potency and in vivo efficacy, while the 3-amino-1-pyrrolidinyl C-7 substituent conferred even greater potency [1]. Kiely et al. (1991) further demonstrated that bridged bicyclic C-7 analogs were nearly equipotent with the parent 7-piperazinyl analogs—reinforcing that activity is tightly coupled to the C-7 position [2]. The target compound's piperazine at C-4 represents an entirely different substitution vector that redirects the basic amine away from the gyrase interaction surface. This positional isomerism is not a minor perturbation: it fundamentally alters which biological targets the compound can engage, and is consistent with the 4-piperazinylquinoline scaffold's demonstrated utility as a kinase inhibitor platform (e.g., VEGFR-2) rather than an antibacterial agent [3].

Piperazine substitution position Quinolone SAR DNA gyrase binding Antibacterial target engagement

6,8-Difluoro Substitution: Enhanced Lipophilicity and Metabolic Stability vs. 6-Fluoro or 6,7,8-Trifluoro Analogs

The 6,8-difluoro substitution pattern is shared with sparfloxacin, lomefloxacin, and difloxacin among clinically developed agents, but the target compound's unique C-2 ester/C-4 piperazine combination creates a distinct electronic and metabolic profile. The 6,8-difluoroquinoline core has a computed ACD/LogP of 2.28–2.31 and a LogD (pH 7.4) of 2.14 , which is elevated relative to non-fluorinated quinoline (LogP ~2.0) due to the electron-withdrawing and lipophilicity-enhancing effects of the two fluorine atoms [1]. The addition of the butyl ester and piperazine further modulates logP (estimated ~2.5–3.5 for the target compound based on fragment additivity), conferring membrane permeability distinct from the highly polar 3-carboxylic acid fluoroquinolones. Importantly, the 8-fluoro substituent is a well-established structural alert for phototoxicity in the fluoroquinolone class: sparfloxacin, lomefloxacin, and clinafloxacin—all 8-halogenated fluoroquinolones—carry documented phototoxicity liabilities that contributed to market withdrawal or restricted use [2][3]. The target compound, lacking the 4-oxo-3-carboxylic acid system, is mechanistically decoupled from this specific toxicity pathway while retaining the favorable metabolic stability and target-binding contributions of the 6,8-difluoro motif [1].

Fluorine substitution Lipophilicity Metabolic stability Phototoxicity risk Quinoline SAR

Free Piperazine NH as a Derivatization Handle: Enabling PROTAC, Biotin Conjugate, and Fluorescent Probe Synthesis

The target compound features an unsubstituted (free NH) piperazine at C-4, distinguishing it from most clinically developed fluoroquinolones which bear N-methylpiperazine (e.g., lomefloxacin, ofloxacin) or 3,5-dimethylpiperazine (sparfloxacin). The free secondary amine enables chemoselective conjugation reactions—amide bond formation with carboxylic acid-containing payloads, reductive amination with aldehydes, or nucleophilic substitution with alkyl halides—without requiring a deprotection step . This contrasts with the Boc-protected analog (butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-6,8-difluoroquinoline-2-carboxylate, CAS also associated with this scaffold ), which requires acidic Boc removal before further functionalization. In the context of the 4-piperazinylquinolin-2(1H)-one kinase inhibitor scaffold, the free piperazine NH serves as the primary attachment point for introducing aromatic moieties and Mannich bases that critically modulate VEGFR-2 potency and selectivity [1]. The ready availability of the target compound with a free piperazine eliminates one synthetic step relative to the Boc-protected precursor, streamlining PROTAC linker attachment, fluorophore conjugation, or affinity chromatography resin immobilization [1].

Piperazine NH PROTAC linker Chemical probe Biotinylation Derivatization handle

Butyl Ester as a Traceless Synthetic Handle: Hydrolytic Unmasking to Carboxylic Acid vs. Transesterification for Library Synthesis

The butyl ester at C-2 serves as a protected form of the corresponding carboxylic acid, which can be liberated under mild basic hydrolysis (LiOH, THF/H₂O) or acidic conditions (TFA, DCM) . This contrasts with the methyl and ethyl ester analogs commonly encountered in the quinoline-2-carboxylate series (e.g., methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate ), where the smaller alkyl group offers less steric protection against premature hydrolysis and reduced lipophilicity for membrane penetration in cellular assays. The butyl ester provides a calculated LogP increment of approximately +0.7–1.0 relative to the methyl ester (based on the Hansch π constant for the CH₂CH₂CH₂ fragment), which is sufficient to improve passive membrane permeability in cell-based assays without permanently altering the pharmacophore—since the ester can be cleaved to reveal the free carboxylic acid for target engagement studies . Furthermore, the butyl ester can be transesterified with diverse alcohols under Lewis acid catalysis (e.g., Ti(OiPr)₄) to generate focused ester libraries for SAR exploration, a synthetic versatility not available with the free carboxylic acid or amide analogs .

Butyl ester hydrolysis Carboxylic acid unmasking Prodrug design Ester library synthesis Synthetic intermediate

6,8-Difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate Scaffold as a Kinase Inhibitor Platform: Structural Analogy to Validated VEGFR-2 Inhibitors

The 4-piperazinylquinoline scaffold—of which the target compound is a close structural relative (differing primarily by the 2-carboxylate ester vs. 2-oxo tautomer and the oxidation state at C-3/C-4)—has been experimentally validated as a productive kinase inhibitor platform. Hassan et al. (2022) demonstrated that 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole-acetamide side chains at the piperazine nitrogen achieved VEGFR-2 tyrosine kinase IC₅₀ values of 46.83 ± 2.4 nM and 51.09 ± 2.6 nM, which are statistically equipotent with the FDA-approved multikinase inhibitor sorafenib (IC₅₀ = 51.41 ± 2.3 nM) [1]. Notably, the most potent compound in a related series (compound 7z) exhibited an IC₅₀ of 38.76 nM against T-47D breast cancer cells with VEGFR-2 inhibitory activity surpassing sorafenib and induced 21.30% late apoptosis [2]. The target compound's 6,8-difluoro substitution provides enhanced metabolic stability and altered electronic distribution relative to the 6-fluoro analogs tested in these studies, while the 2-carboxylate ester (vs. the 2-oxo tautomer) offers a chemically distinct hydrogen-bonding profile and additional derivatization vectors at C-2 . This scaffold–activity relationship positions the target compound as a strategic intermediate for kinase-focused medicinal chemistry programs, particularly where C-2 ester elaboration or 6,8-difluoro electronic tuning is desired.

VEGFR-2 inhibition Kinase inhibitor scaffold Anticancer Quinoline-2-one Antiproliferative

Optimal Research and Procurement Application Scenarios for Butyl 6,8-Difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate


Kinase Inhibitor Lead Optimization: VEGFR-2 and Beyond

The 4-piperazinylquinoline scaffold has produced VEGFR-2 inhibitors equipotent with sorafenib (IC₅₀ ~47–51 nM) [1]. The target compound provides a differentiated entry point with its 6,8-difluoro pattern (enhanced metabolic stability vs. the 6-fluoro variants tested to date) and a butyl ester that can serve as a lipophilic prodrug moiety or be hydrolyzed to the free acid for target engagement. Medicinal chemistry teams should prioritize this compound for: (i) elaboration of the C-2 ester into amide, hydrazide, or heterocyclic derivatives; (ii) functionalization of the free piperazine NH with aromatic moieties or Mannich bases following the Hassan et al. (2022) strategy [2]; and (iii) comparative kinase selectivity profiling against the 6-fluoro and non-fluorinated analogs to quantify the selectivity contribution of the 6,8-difluoro substitution.

PROTAC Degrader and Chemical Probe Synthesis

The free piperazine NH at C-4 is an ideal attachment point for PROTAC linker conjugation—eliminating the deprotection step required with the Boc-protected precursor [1]. The butyl ester can be preserved throughout linker attachment to maintain cellular permeability, then cleaved post-conjugation if the free carboxylic acid is desired for target binding. The 6,8-difluoro pattern provides a distinctive ¹⁹F NMR handle for tracking the compound in cellular and in vivo settings without isotopic labeling. Procurement specifications should require ≥95% purity (HPLC) to ensure single-species conjugation products, and the compound should be stored under anhydrous conditions to prevent ester hydrolysis prior to use [2].

Antibacterial Resistance-Bypass Screening: Mechanistically Orthogonal Quinoline Library Member

Because the target compound cannot engage DNA gyrase through the canonical fluoroquinolone mechanism (C-2 ester replaces C-3 COOH, C-4 piperazine replaces C-7 amine, 4-oxo is absent) [1][2], it is a valuable member of a mechanistically orthogonal screening library. In phenotypic antibacterial screens against fluoroquinolone-resistant strains (e.g., S. aureus with gyrA/parC mutations conferring ciprofloxacin MIC >32 µg/mL, compared to sparfloxacin MIC 0.031–0.06 µg/mL against wild-type [3]), the compound can identify hits operating through novel mechanisms not subject to existing fluoroquinolone cross-resistance. This application leverages the compound's structural differentiation from fluoroquinolones as a positive screening feature.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

With a molecular weight of 349.38 g/mol—larger than a classical fragment but smaller than a typical lead compound—the target compound occupies the 'scaffold' space ideal for fragment-growing campaigns. The 6,8-difluoroquinoline core (MW 165.14, ACD/LogP 2.28 [1]) provides a validated fragment starting point, and the pre-installed C-4 piperazine and C-2 butyl ester allow rapid SAR expansion in three independent vectors (piperazine N, C-2 ester, and quinoline C-5/C-7 positions). The compound's ¹⁹F NMR-active nuclei enable ligand-observed ¹⁹F NMR screening for protein target identification and binding affinity measurement, providing a biophysical readout that is orthogonal to fluorescence-based assays [2].

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